molecular formula C20H16N2O2S B2517661 (E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-81-9

(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2517661
CAS RN: 441290-81-9
M. Wt: 348.42
InChI Key: TVFFJTYCUMFNJT-QZQOTICOSA-N
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Description

The compound "(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" is a member of the benzamide derivatives, which are known for their diverse biological activities. The structure of this compound suggests it is a conjugated system with potential pharmacological properties, given the presence of a thiazole ring and a methoxybenzamide moiety. The thiazole ring, in particular, is a common feature in compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related N-substituted benzamide derivatives typically involves the cyclization of thioureas or the condensation of benzoic acid derivatives with various amines or aldehydes. For instance, a series of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through heterocyclization of corresponding thioureas using bromine in dry acetone with triethylamine . This method could potentially be adapted for the synthesis of the compound , with modifications to the starting materials to incorporate the specific methoxy and methylnaphtho groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction, which revealed its crystallization in a triclinic system. DFT calculations can provide insights into the geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These methods would be applicable to determine the precise molecular structure of "(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and Schiff base formation, which are often key steps in their synthesis. For example, 2-hydroxy benzoic acid hydrazides can be condensed with aromatic aldehydes to yield benzamide compounds . Additionally, Schiff bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation, indicating the potential for rapid and efficient synthetic routes . These reactions are relevant to the synthesis and further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of substituents on the benzamide core. For instance, the introduction of methyl groups and the formation of non-covalent interactions like S=O can affect the gelation behavior of N-(thiazol-2-yl)benzamide derivatives . These properties are crucial for the practical application of these compounds in pharmaceutical formulations and materials science.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Pharmacological Properties and Potential as Alternative Medicine

Benzothiazole and its derivatives demonstrate a wide range of pharmacological activities including neuroprotective, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. The mechanisms behind these activities often involve the modulation of cyclic nucleotide levels (cAMP and cGMP), showcasing the therapeutic potential of benzothiazole compounds in alternative medicine (Zhang et al., 2015).

Antimicrobial and Antitumor Applications

The structure-activity relationships of benzothiazole derivatives indicate their significant role in medicinal chemistry, particularly in designing compounds with antimicrobial and antitumor properties. These derivatives are found in a variety of bioactive heterocycles and natural products, making them integral to developing new therapeutic agents (Bhat & Belagali, 2020).

Antioxidant and Anti-inflammatory Agents

Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These studies aim to explore benzothiazole scaffolds for developing new therapeutic agents with potential antioxidant and anti-inflammatory effects (Raut et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

3-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-22-17-11-10-13-6-3-4-9-16(13)18(17)25-20(22)21-19(23)14-7-5-8-15(12-14)24-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFFJTYCUMFNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

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